Desnicotinyl indinavir

Vue d'ensemble

Description

Desnicotinyl indinavir (also referred to as indinavir or MK-639/L-735,524) is a potent human immunodeficiency virus (HIV) protease inhibitor used in the treatment of HIV/AIDS. It inhibits the HIV-1 protease enzyme, preventing viral replication . Recent studies have expanded its therapeutic profile, revealing interactions with extracellular proteins such as matrix metalloproteinase-2 (MMP-2) and the alpha-7-nicotinic acetylcholine receptor (α7-nAchR).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of desnicotinyl indinavir involves several key steps:

Starting Materials: The synthesis begins with the preparation of indinavir, which is then modified to introduce the desnicotinyl group.

Reaction Conditions: The reaction typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Purification: The final product is purified using techniques such as chromatography to obtain high-purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of industrial-grade solvents and reagents, and the implementation of robust purification methods.

Analyse Des Réactions Chimiques

Types of Reactions: Desnicotinyl indinavir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that desnicotinyl indinavir may retain significant antiviral activity against various strains of HIV-1. In vitro studies have demonstrated that it can effectively inhibit viral replication at concentrations comparable to those required for indinavir . The compound's ability to maintain efficacy against resistant strains is a critical area of ongoing research.

Combination Therapy

This compound is being explored as part of combination therapy regimens with other antiretroviral drugs. Studies have shown that combining protease inhibitors with nucleoside reverse transcriptase inhibitors (NRTIs) can enhance overall treatment outcomes and reduce the likelihood of developing resistance . The synergistic effects observed in clinical trials suggest that this compound could play a pivotal role in future therapeutic strategies.

Pharmacokinetics and Drug Interaction Studies

Pharmacokinetic studies are essential for understanding how this compound behaves in the body compared to its parent compound, indinavir. Initial findings suggest differences in absorption rates and plasma concentration profiles, which could influence dosing strategies and efficacy . Furthermore, drug interaction studies are critical for assessing safety profiles when used alongside other medications.

Safety and Tolerability

Safety profiles are crucial when considering new compounds like this compound. Observations from existing studies on indinavir indicate potential side effects such as nephrolithiasis and gastrointestinal disturbances . Monitoring these adverse effects will be essential in future trials involving its derivatives.

Comparative Data Table

| Parameter | Indinavir | This compound |

|---|---|---|

| Mechanism of Action | Protease inhibitor | Protease inhibitor |

| Antiviral Activity | Effective against HIV-1 | Expected similar efficacy |

| Resistance Profile | Cross-resistance observed | Potentially lower resistance |

| Pharmacokinetics | Rapid absorption | To be determined |

| Clinical Applications | HIV treatment | Potential for combination therapy |

Mécanisme D'action

Desnicotinyl indinavir exerts its effects by inhibiting the activity of HIV protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, leading to the formation of immature, non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals.

Molecular Targets and Pathways:

HIV Protease: The primary target of this compound is the HIV protease enzyme.

Viral Polyproteins: The compound interferes with the processing of viral polyproteins, which are crucial for the assembly of infectious virions.

Comparaison Avec Des Composés Similaires

Binding Affinity to Extracellular Targets

Desnicotinyl indinavir exhibits dual binding affinity for MMP-2 and α7-nAchR, both extracellular proteins. Studies indicate its binding affinities for these targets are comparable, though the clinical implications vary:

- MMP-2: A pro-oncogenic enzyme involved in extracellular matrix degradation.

- α7-nAchR: A receptor linked to nicotine-induced carcinogenesis. Indinavir modulates this receptor, though its anti-cancer efficacy is tissue-dependent due to variable protein concentrations across tissues .

Table 1: Binding and Functional Effects of this compound

| Target Protein | Binding Affinity | Functional Outcome | Clinical Relevance |

|---|---|---|---|

| MMP-2 | Moderate | Partial inhibition | Anti-metastatic potential |

| α7-nAchR | Moderate | Modulation of signaling | Anti-carcinogenic potential |

Comparison Insight: Unlike other HIV protease inhibitors (e.g., ritonavir, saquinavir), this compound uniquely targets extracellular oncogenic proteins, broadening its therapeutic scope beyond antiviral activity.

Metabolic Pathways and CYP3A4 Interaction

This compound is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), a common pathway for many protease inhibitors. Key findings include:

- Metabolite Profile : Oxidative metabolites formed via CYP3A4 correlate with testosterone 6β-hydroxylation, a marker of CYP3A4 activity .

Table 2: Metabolic Characteristics of this compound

| Parameter | Value/Outcome | Comparison to Other Protease Inhibitors |

|---|---|---|

| Primary Metabolizing Enzyme | CYP3A4 | Similar to ritonavir, saquinavir |

| CYP3A4 Inhibition | Ki ≈ 0.5 μM (competitive) | Stronger than nelfinavir, weaker than ritonavir |

| Drug-Drug Interaction Risk | High (due to CYP3A4 inhibition) | Comparable to ketoconazole |

Comparison Insight : While ritonavir is a stronger CYP3A4 inhibitor (used for pharmacokinetic boosting), this compound’s moderate inhibition profile may reduce off-target toxicity compared to ritonavir .

pH-Dependent Oral Absorption

This compound’s bioavailability is highly pH-dependent, a trait shared with other weakly basic drugs (e.g., itraconazole). Key

Table 3: Species-Specific Absorption Profile

| Species | Bioavailability (pH 2.5) | Bioavailability (pH 6.5) | Major Limiting Factor |

|---|---|---|---|

| Dogs | 72% | 16% | Gastric dissolution |

| Rats | 24% | 16% | Hepatic first-pass metabolism |

Comparison Insight : Unlike atazanavir (which requires acidic pH for absorption), this compound’s formulation challenges are exacerbated in species with rapid gastric emptying or high first-pass metabolism. This contrasts with lopinavir, which is co-formulated with ritonavir to enhance solubility .

Activité Biologique

Desnicotinyl indinavir is a metabolite of indinavir, an HIV protease inhibitor originally developed for the treatment of HIV infection. Understanding its biological activity is crucial for evaluating its efficacy and potential therapeutic applications. This article synthesizes current knowledge on the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound functions primarily as an inhibitor of the HIV-1 protease enzyme. The protease is essential for the cleavage of viral polyproteins into functional proteins necessary for the assembly of infectious viral particles. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the formation of immature and non-infectious viral particles .

Key Mechanisms:

- Inhibition of Proteolytic Cleavage : this compound competes with natural substrates for binding to the protease, effectively blocking viral replication .

- Impact on Viral Load : In vitro studies have shown that this compound can significantly reduce viral load in infected cell lines .

In Vitro Studies

The biological activity of this compound has been assessed through various in vitro studies, demonstrating its efficacy against HIV-1 and HIV-2. The IC50 (the concentration required to inhibit 50% of viral replication) values for indinavir range from 25 to 100 nM in different cell lines .

| Cell Line | IC50 (nM) | Notes |

|---|---|---|

| MT4 Lymphoid Cells | 25-50 | Effective at preventing HIV spread |

| Peripheral Blood Lymphocytes | 100 | Demonstrated significant inhibition |

Pharmacokinetics

This compound exhibits rapid absorption and high protein binding (approximately 60%) in human plasma . Its pharmacokinetic profile indicates that food intake can significantly affect its absorption; high-fat meals can reduce bioavailability by up to 77% .

Key Pharmacokinetic Parameters:

- Absorption : Rapidly absorbed in a fasting state.

- Volume of Distribution : Not specified but indicates extensive distribution.

- Metabolism : Primarily metabolized by cytochrome P450 3A4, leading to several metabolites including this compound .

Long-term Efficacy

A notable study demonstrated the long-term efficacy of indinavir-based therapy in HIV-infected individuals. Participants receiving a combination therapy that included indinavir showed superior viral suppression compared to those on dual-nucleoside regimens after 24 weeks .

Safety Profile

The safety profile of this compound is similar to that of its parent compound, indinavir. Common adverse effects include nephrolithiasis (kidney stones) and hyperbilirubinemia. Adequate hydration is recommended to mitigate these risks .

Q & A

Basic Research Questions

Q. What are the key metabolic pathways influenced by desnicotinyl indinavir, and how do they impact drug-drug interaction studies?

this compound, as a derivative of indinavir, primarily interacts with CYP3A4 enzymes, as demonstrated by its inhibition of midazolam 19-hydroxylation in recombinant CYP3A4 systems and human liver microsomes. Methodologically, researchers should employ in vitro assays (e.g., high-CYP3A activity cryopreserved hepatocytes) to quantify inhibition potency (IC₅₀) and assess shifts in metabolic pathways (e.g., increased N-glucuronidation). Clinical validation requires measuring midazolam metabolite ratios (e.g., AUC₀–₁₂ₕ for 19-hydroxymidazolam vs. N-glucuronide) in human volunteers, though statistical power must be prioritized to confirm pathway shifts .

Q. How should researchers design initial clinical trials to evaluate this compound’s antiviral efficacy in HIV patients?

Trials should adopt a longitudinal, intention-to-treat (ITT) framework, tracking viral RNA levels and CD4+ counts over time. Protocols must specify criteria for treatment failure (e.g., virological rebound, adverse events) and account for discontinuations by imputing missing data via mixed-effects models or last-observation-carried-forward methods. Reference the study design in , where indinavir-based regimens were analyzed with strict discontinuation rules and sensitivity analyses for protease inhibitor-naive cohorts .

Q. What are the methodological considerations for assessing this compound’s safety profile in preclinical models?

Preclinical studies should integrate in vitro cytotoxicity assays (e.g., hepatocyte viability) with in vivo toxicokinetic profiling. Focus on dose-dependent effects on hepatic and renal function, aligning with FDA guidelines for IND applications (e.g., detailed pharmacology/toxicology sections in ). Use metric system units for consistency and avoid overreporting precision (e.g., limit significant figures to instrument capability per ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data regarding this compound’s efficacy when combined with other antiretrovirals?

Contradictions often arise from variability in drug adherence, baseline CD4+ counts, or socioeconomic factors (e.g., insurance status affecting protease inhibitor access, as in ). Advanced analyses should employ failure-rate models to stratify outcomes by therapy intensity (monotherapy vs. combination regimens) and adjust for covariates like age, sex, and comorbidities. Replicate the multivariate approach in , which attributed mortality reductions to protease inhibitor inclusion .

Q. What advanced statistical models are recommended for analyzing longitudinal efficacy data in this compound trials?

Use generalized estimating equations (GEE) or mixed-effects models to handle repeated measurements and missing data. For example, applied GEE to distinguish between treatment failures due to virological resistance vs. adverse events. Sensitivity analyses should test assumptions (e.g., non-random missingness) and validate robustness .

Q. How can in vitro findings on this compound’s CYP3A4 inhibition be translated to predict in vivo drug interactions?

Develop physiologically based pharmacokinetic (PBPK) models incorporating in vitro inhibition constants (e.g., IC₅₀ from hepatocyte assays) and human pharmacokinetic parameters (e.g., Cₘₐₓ, protein binding). Validate predictions via clinical studies measuring probe drug metabolism (e.g., midazolam), as in , where a 40% increase in N-glucuronide/midazolam AUC₀–₁₂ₕ ratios suggested pathway shifts. Power calculations are critical to detect subtle effects .

Q. What strategies mitigate bias in retrospective analyses of this compound’s long-term outcomes across diverse patient populations?

Retrospective cohorts should stratify by demographic and clinical variables (e.g., insurance type, prior ART exposure) and use propensity score matching to balance confounders. Reference ’s analysis of mortality disparities between privately insured vs. Medicare/Medicaid patients, highlighting socioeconomic influences on treatment access .

Q. Methodological Best Practices

- Data Reporting : Adhere to metric system conventions and justify numerical precision (e.g., avoid >3 significant figures unless instrumentally validated) .

- Statistical Rigor : Use terms like “significant” only with accompanying p-values and confidence intervals .

- Ethical Compliance : Ensure informed consent protocols and data anonymization, per guidelines in .

Propriétés

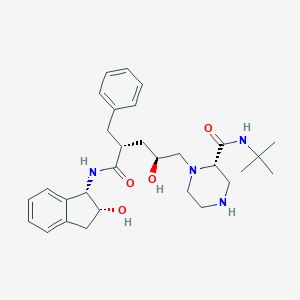

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMGKCALCCOODL-XXEBQWMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-38-9 | |

| Record name | Desnicotinyl indinavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESNICOTINYL INDINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.